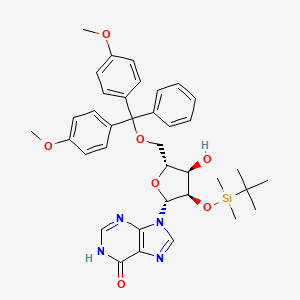
5'-O-DMT-2'-O-TBDMS-rI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-2’-O-TBDMS-rI is a modified nucleoside used in the synthesis of deoxyribonucleic acid or nucleic acid. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These modifications enhance the stability and solubility of the nucleoside, making it suitable for various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-rI involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-2’-O-TBDMS-rI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The nucleoside can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected nucleosides .
Aplicaciones Científicas De Investigación
5’-O-DMT-2’-O-TBDMS-rI has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in gene therapy and drug delivery.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-2’-O-TBDMS-rI involves its incorporation into nucleic acids during synthesis. The DMT and TBDMS groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protective groups can be removed under specific conditions to yield the desired nucleic acid product .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMT-2’-O-TBDMS-Uridine: Another modified nucleoside with similar protective groups.
5’-O-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine: A nucleoside analog with a methyl group at the N1 position.
DMT-2’-O-TBDMS-rA (bz): A modified adenosine nucleoside with similar protective groups .
Uniqueness
5’-O-DMT-2’-O-TBDMS-rI is unique due to its specific combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in the synthesis of complex nucleic acid structures and in applications requiring high stability .
Propiedades
Fórmula molecular |
C37H44N4O7Si |
|---|---|
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1 |
Clave InChI |
OPTOBSYBLQDPQN-QSYCCZFCSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


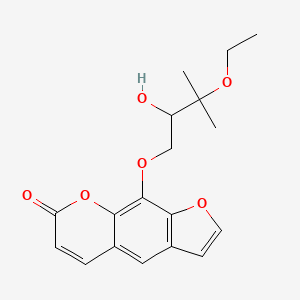
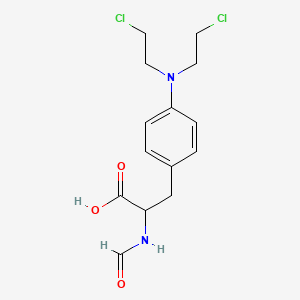
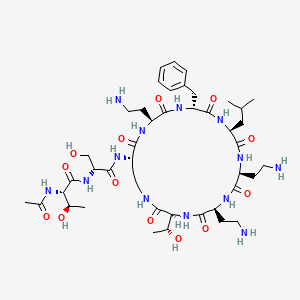
![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
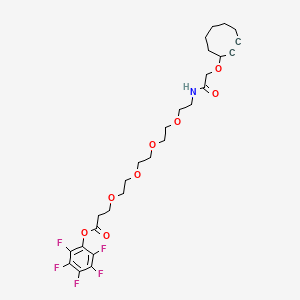

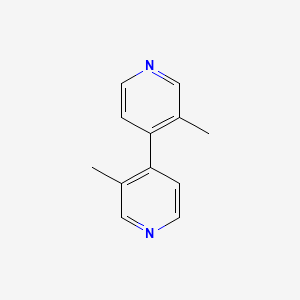

![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
